molecular formula C5H4BrClN2 B1292768 5-Bromo-4-chloro-2-methylpyrimidine CAS No. 861383-73-5

5-Bromo-4-chloro-2-methylpyrimidine

Cat. No.: B1292768
CAS No.: 861383-73-5
M. Wt: 207.45 g/mol
InChI Key: TXPSNWJFOBWSCB-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Biologically Active Molecules

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. nih.govbohrium.comresearchtrend.netingentaconnect.com Its prevalence is rooted in its structural resemblance to the nucleobases uracil, cytosine, and thymine, which are fundamental components of DNA and RNA. bohrium.comtec.mxnih.gov This inherent biocompatibility allows pyrimidine-based molecules to interact with a wide range of biological targets, including enzymes and receptors. bohrium.comnih.gov

The versatility of the pyrimidine scaffold lies in its ability to be readily modified at various positions, enabling the creation of diverse chemical libraries for drug discovery. nih.govresearchtrend.net This structural flexibility has led to the development of a broad spectrum of therapeutic agents with activities such as:

Anticancer nih.govingentaconnect.comnih.govnih.govjrasb.com

Antiviral nih.govnih.gov

Antibacterial nih.govresearchtrend.netgsconlinepress.com

Antifungal nih.govresearchtrend.net

Anti-inflammatory nih.govnih.govgsconlinepress.com

Antihypertensive nih.govnih.gov

Overview of Halogenation Strategies in Drug Discovery

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a widely employed strategy in drug discovery. tutorchase.comnumberanalytics.com Halogens can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to its target. tutorchase.comresearchgate.net

The introduction of halogens can lead to:

Enhanced Lipophilicity: This can improve a drug's ability to cross cell membranes and increase its bioavailability. tutorchase.com

Improved Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a biological target, thereby increasing the potency of a drug. acs.orgnih.govtandfonline.com

Increased Metabolic Stability: The presence of halogens can block sites of metabolic degradation, prolonging the drug's duration of action. tutorchase.com

Specific Context of 5-Bromo-4-chloro-2-methylpyrimidine as a Synthetic Intermediate

This compound is a halogenated pyrimidine that serves as a key building block in organic synthesis. guidechem.com Its structure, featuring a bromine atom at the 5-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, provides multiple reactive sites for further chemical modification. uni.lu The electron-withdrawing nature of the bromine and chlorine atoms enhances the reactivity of the pyrimidine ring, making it a versatile intermediate for creating more complex molecules.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance Solid
SMILES CC1=NC=C(C(=N1)Cl)Br
InChI InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3

In the pharmaceutical industry, this compound is a valuable precursor for the synthesis of a variety of therapeutic agents. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. The distinct reactivity of the bromine and chlorine atoms allows for sequential reactions, enabling the construction of complex molecular architectures with desired pharmacological profiles. For instance, it has been used in the synthesis of compounds with potential anticancer activity.

The utility of this compound extends to the agrochemical sector, where it is used as an intermediate in the development of herbicides and fungicides. nbinno.com The structural features of this compound can be modified to create molecules that selectively target weeds or fungal pathogens, thereby protecting crops and improving agricultural yields. nih.gov The development of new and effective agrochemicals is crucial for global food security, and versatile building blocks like this compound play a significant role in this endeavor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPSNWJFOBWSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647974
Record name 5-Bromo-4-chloro-2-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861383-73-5
Record name 5-Bromo-4-chloro-2-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-methylpyrimidine
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Synthetic Methodologies and Chemical Transformations of 5 Bromo 4 Chloro 2 Methylpyrimidine

Established Synthetic Routes to 5-Bromo-4-chloro-2-methylpyrimidine

The synthesis of this compound is a critical process for obtaining a versatile building block used in the development of various functional molecules. The methodologies to achieve this target compound can be broadly categorized into multi-step syntheses from pyrimidine (B1678525) precursors and more efficient one-pot approaches.

Multi-step Synthesis from Precursors

The multi-step approach typically involves the sequential functionalization of a pre-existing pyrimidine ring system. This strategy allows for controlled introduction of the required substituents—a bromine atom at position 5, a chlorine atom at position 4, and a methyl group at position 2. The order of these steps can vary, but a common pathway involves starting with a precursor that already contains the 2-methyl group.

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a key step. This is an electrophilic substitution reaction, and the reactivity of the pyrimidine ring towards bromination is influenced by the existing substituents. For a precursor like 4-Methylpyrimidin-2-ol, the hydroxyl group at position 2 activates the ring, facilitating electrophilic attack at the adjacent C5 position.

Common brominating agents for this transformation include elemental bromine (Br₂) in a solvent such as acetic acid or dichloromethane. N-bromosuccinimide (NBS) can also be employed as a milder brominating agent. The reaction temperature is often kept low (e.g., 0–5°C) to control the reaction and minimize the formation of byproducts. Another method involves the use of hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), a process that can be part of a one-pot sequence leading to the brominated intermediate. google.com

Following bromination, a hydroxyl or keto group at the C4 position (or C2/C6) is typically converted to a chlorine atom. This transformation is crucial for activating the position for subsequent nucleophilic substitution reactions. The most common and effective chlorinating agents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

For instance, a precursor such as 5-bromo-2-methylpyrimidin-4-ol (B156621) would be heated with neat phosphorus oxychloride or in an appropriate solvent to yield the desired this compound. chemicalbook.com These reactions often require elevated temperatures to proceed to completion. The workup procedure involves carefully quenching the excess chlorinating agent, typically with ice water, followed by neutralization and extraction of the product. chemicalbook.com

Reaction Step Precursor Example Reagents & Conditions Product
Bromination 4-Methylpyrimidin-2-olBr₂ in acetic acid or CH₂Cl₂ at 0–5°C. 5-Bromo-4-methylpyrimidin-2-ol
Chlorination 5-bromo-2-hydroxypyrimidinePOCl₃, Toluene, Triethylamine, 80-85°C. chemicalbook.com5-Bromo-2-chloropyrimidine (B32469)

This table provides examples of reagents and conditions for the individual steps in a multi-step synthesis.

The introduction of the methyl group at the C2 position is a fundamental part of the synthesis. There are two primary strategies for achieving this:

Starting with a Methylated Precursor: The most straightforward approach is to begin the synthesis with a molecule that already contains the N-C-N fragment with the methyl group attached. Amidines, specifically acetamidine (B91507) (CH₃C(NH)NH₂), are ideal starting materials for this purpose. google.com Condensation of acetamidine with a suitable three-carbon dielectrophile forms the 2-methylpyrimidine (B1581581) ring directly. nih.gov This method incorporates the desired substituent from the very beginning of the synthetic sequence.

Building the Ring with a Methyl-Containing Dinucleophile: A general and powerful method for pyrimidine synthesis is the condensation of a three-carbon dielectrophile with a dinucleophile containing the N-C-N moiety. nih.gov To introduce a methyl group at position 2, acetamidine hydrochloride is the dinucleophile of choice. google.com This strategy is particularly effective in one-pot syntheses.

One-Pot Synthesis Approaches

To overcome the drawbacks of multi-step syntheses, such as cumbersome operations and high costs, one-pot procedures have been developed. google.com These methods offer significant advantages by reducing the number of isolation and purification steps, saving time, and lowering costs. google.com

A notable one-pot synthesis for 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with an amidine compound. google.com To synthesize the target molecule, this compound, the corresponding precursor, 5-bromo-2-methylpyrimidine, is first synthesized in a one-step reaction. This is achieved by reacting 2-bromomalonaldehyde with acetamidine hydrochloride in a protonic acid solvent like acetic acid, often in the presence of a molecular sieve. google.com The reaction proceeds by dropwise addition of the acetamidine solution to the 2-bromomalonaldehyde solution at an elevated temperature (e.g., 60-90°C), followed by a period of heating (e.g., 70-105°C). google.com This directly yields 5-bromo-2-methylpyrimidine. google.com Subsequent chlorination at the 4-position would then be required to complete the synthesis of the final product.

Reaction Starting Materials Reagents & Conditions Key Advantages
One-Pot Synthesis of Precursor 2-Bromomalonaldehyde, Acetamidine hydrochlorideAcetic acid, 3A molecular sieves, 70-105°C, 4-10 hours. google.comSimplified process, low cost, short reaction time, safe operation. google.com

This table summarizes a key one-pot approach for synthesizing the precursor to the target compound.

Scalability and Industrial Process Optimization

The transition from laboratory-scale synthesis to industrial production necessitates a focus on scalability, safety, cost-effectiveness, and environmental impact. One-pot or one-step syntheses are inherently more attractive for industrial applications because they simplify the manufacturing process and reduce production costs. google.com

The one-step method using 2-bromomalonaldehyde and acetamidine hydrochloride is highlighted as being particularly suitable for large-scale production in the pharmaceutical and chemical industries. google.com Its advantages include the use of inexpensive and readily available raw materials, a short synthesis route, simple operation, and straightforward workup. google.com Such streamlined processes are a key goal of organic process research and development, which aims to create robust and efficient manufacturing routes for chemical compounds. acs.org Optimization of reaction conditions, such as temperature, reaction time, and solvent choice, as well as the development of chromatography-free purification methods, are critical for achieving kilogram-scale production and meeting market demands. acs.org The simplification of the production process and the improved utilization of elements like bromine are significant factors in making a synthesis route industrially viable. google.com

Cost-Effectiveness and Yield Optimization

While specific industrial-scale cost-effectiveness data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of yield optimization can be inferred from the synthesis of analogous compounds like 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dichloropyridine.

Optimization strategies for related pyrimidine syntheses often focus on maximizing the efficiency of halogenation and subsequent functionalization steps. For instance, in the synthesis of a related compound, 2-amino-4-chloropyridine (B16104) is used as a starting material, and a bromination reaction yields a key intermediate with a reported yield greater than 80%. The total yield for the synthesis of 5-Bromo-2,4-dichloropyridine via this method is greater than 50%. google.com In another example, a one-step synthesis method for 5-bromo-2-chloropyrimidine has been developed to simplify the production process and improve efficiency, reportedly by more than four times in an industrial setting. google.com This optimized route can achieve yields of approximately 96.2% to 99.4%. google.com

Key factors influencing yield and cost-effectiveness in these types of syntheses include:

Choice of Halogenating Agent: The use of cost-effective and highly reactive brominating and chlorinating agents is crucial.

Catalyst Selection: The use of catalysts, such as organic amines in chlorination steps, can enable reactions at lower temperatures, thus saving energy and potentially reducing costs. google.com

Process Simplification: One-pot or streamlined multi-step syntheses reduce the need for intermediate purification steps, which in turn cuts down on solvent usage, time, and labor costs. google.com

Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reactants is essential to maximize product formation and minimize the generation of by-products.

The table below summarizes yield data from the synthesis of related brominated chloropyrimidines, illustrating the high efficiencies that can be achieved through process optimization.

Table 1: Reported Yields in the Synthesis of Related Pyrimidine Compounds

Compound Starting Material Key Process Feature Reported Yield
5-Bromo-2-chloropyrimidine 2-Hydroxypyrimidine One-step synthesis with H₂O₂/HBr 96.2-99.4%
5-Bromo-2,4-dichloropyridine 2-Amino-4-chloropyridine Bromination followed by diazotization and chlorination >50% (total)

This data is for illustrative purposes based on the synthesis of related compounds and may not be directly representative of this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and enhance safety. For the synthesis of this compound and related compounds, several green chemistry strategies are relevant.

A significant green improvement in the synthesis of the related 5-bromo-2-chloropyrimidine involves replacing the traditional glacial acetic acid/bromine system. google.com This older method is hazardous due to the high volatility and corrosiveness of both bromine and glacial acetic acid. google.com An alternative approach uses a hydrogen peroxide/hydrobromic acid system, which is less hazardous and reduces the release of noxious vapors. google.com

Further green considerations applicable to the synthesis of halogenated pyrimidines include:

Safer Solvents: Utilizing greener solvents with lower toxicity and environmental persistence. While many organic reactions require non-aqueous media, the use of water as a co-solvent where possible is a key green objective.

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For example, the use of organic amine catalysts in chlorination reactions can lead to more efficient and safer processes. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. The use of catalysts can facilitate reactions under milder conditions, reducing energy consumption. google.com

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the presence of two different halogen atoms on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine and bromine atoms on the pyrimidine ring are susceptible to displacement by a variety of nucleophiles. guidechem.com This reactivity allows for the versatile functionalization of the pyrimidine core, making it a valuable building block in the synthesis of more complex molecules. guidechem.com The electron-withdrawing nature of the pyrimidine ring nitrogens and the halogen substituents activates the 4-position for nucleophilic attack.

Regioselectivity in Displacement Reactions

In dihalogenated pyrimidines like this compound, the two halogen atoms often exhibit different reactivities, leading to regioselective substitution. Studies on the closely related compound, 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392), provide significant insight into this regioselectivity. When reacted with ammonia (B1221849), the chlorine atom at the C4 position is selectively displaced, while the chlorine at the C2 position remains intact. researchgate.net This preferential reactivity at the C4 position is a common feature in 2,4-dichloropyrimidines.

This regioselectivity can be attributed to the electronic effects within the pyrimidine ring, where the C4 position is generally more activated towards nucleophilic attack than the C2 position. This allows for a controlled, stepwise functionalization of the molecule.

Amine Nucleophiles (e.g., ammonia, secondary amines)

Amine nucleophiles readily react with halogenated pyrimidines. As demonstrated with the analogous 5-bromo-2,4-dichloro-6-methylpyrimidine, treatment with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) as the primary product. researchgate.net

This resulting aminopyrimidine can then undergo further nucleophilic substitution. For example, reaction with secondary amines, such as piperidine, in boiling ethanol (B145695) results in the displacement of the remaining chlorine atom at the C2 position to yield 4-amino-5-bromo-2-substituted aminopyrimidines. researchgate.net This stepwise reaction pathway highlights the utility of controlling regioselectivity to synthesize polysubstituted pyrimidines.

Table 2: Reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine with Amine Nucleophiles

Reactant Nucleophile Product Yield
5-bromo-2,4-dichloro-6-methylpyrimidine Ammonia 5-bromo-2-chloro-6-methylpyrimidin-4-amine Main Product

This data is based on the reactivity of the closely related compound 5-bromo-2,4-dichloro-6-methylpyrimidine and serves as a model for the expected reactivity of this compound. researchgate.net

Hydrolysis Reactions

While specific studies detailing the hydrolysis of this compound are not prominent in the searched literature, the principles of nucleophilic aromatic substitution suggest that it can undergo hydrolysis under appropriate conditions. The chlorine atom, particularly at the activated C4 position, would be susceptible to replacement by a hydroxyl group upon treatment with aqueous bases like sodium hydroxide (B78521) or potassium hydroxide. This reaction would likely proceed via a nucleophilic substitution mechanism to yield the corresponding 4-hydroxypyrimidine (B43898) derivative.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, the presence of two distinct halogen atoms—a bromine at the C5 position and a chlorine at the C4 position—provides differential reactivity that can be exploited for sequential and site-selective modifications. Palladium catalysts are paramount in mediating these transformations. nih.govuwindsor.ca

Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide, is a powerful method for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.org While specific studies detailing the Suzuki coupling of this compound are not extensively documented in the reviewed literature, the reactivity of similar chloropyrimidines and brominated aromatics provides a strong basis for predicting its behavior. For instance, the Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to proceed efficiently, yielding C4-substituted pyrimidines. mdpi.com This suggests that the chlorine atom at the C4 position of this compound would be amenable to Suzuki coupling.

In a related context, the Suzuki cross-coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids has been optimized using a Pd(PPh₃)₄ catalyst, demonstrating that halogenated pyrimidines are excellent substrates for such reactions. organic-chemistry.org The reaction of 2-bromo-4-chlorophenyl derivatives in Suzuki couplings has also been shown to be regioselective, with the more reactive C-Br bond participating in the oxidative addition to the palladium(0) catalyst. nih.gov This precedent indicates that the C5-bromo substituent on this compound would likely be the primary site of reaction in a Suzuki coupling.

Table 1: Representative Conditions for Suzuki Cross-Coupling of Halogenated Pyrimidines

CatalystBaseSolventTemperature (°C)ReactantsProductYield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-805-(4-bromophenyl)-4,6-dichloropyrimidine and arylboronic acid5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines60-81 organic-chemistry.org
Pd(PPh₃)₄K₂CO₃DME805-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazoleHigh
Pd(OAc)₂/PCy₃K₃PO₄TolueneRoom Temp.Aryl triflates and arylboronic acidsBiaryl compoundsN/A organic-chemistry.org
Heck and Stille Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing a valuable route to substituted alkenes. organic-chemistry.orgthieme-connect.delibretexts.org The Stille reaction, conversely, couples an organic halide with an organotin compound. organic-chemistry.orglibretexts.orgwikipedia.org

While specific examples of Heck and Stille reactions involving this compound are not detailed in the available literature, the general principles of these reactions are well-established for a wide range of aryl and vinyl halides. organic-chemistry.orgwikipedia.org In the context of the Heck reaction, terminal alkenes bearing electron-withdrawing groups are particularly effective substrates. thieme-connect.de For this compound, reaction with an alkene would be anticipated to occur preferentially at the more reactive C-Br bond.

The Stille coupling is known for its versatility and tolerance of a broad range of functional groups. organic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Given the reactivity of other bromo- and chloro-substituted heterocycles in Stille couplings, it is expected that this compound would readily participate in such transformations, likely with initial reaction at the C5 position.

Palladium-Catalyzed Reactions

Beyond the classic cross-coupling reactions, palladium catalysts are instrumental in a variety of other transformations of organic halides. These include amination and cyanation reactions, which introduce nitrogen-containing functional groups.

Palladium-catalyzed amination of aryl halides is a robust method for the formation of C-N bonds. nih.gov While specific conditions for the amination of this compound are not provided in the searched literature, related chloropyridine derivatives have been shown to be viable substrates in such reactions. nih.gov

Similarly, palladium-catalyzed cyanation offers a route to introduce a nitrile group. nih.gov This transformation is valuable for accessing a range of derivatives, as the nitrile can be further elaborated into other functional groups.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of 5-Bromo-4-chloro-2-methylpyrimidine, offering a comprehensive view of its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key data.

The ¹H NMR spectrum would be expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the pyrimidine (B1678525) ring. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum would display distinct signals for the methyl carbon, as well as for the carbon atoms of the pyrimidine ring. The positions of these signals are indicative of the electronic environment of each carbon atom, which is significantly affected by the attached halogen and methyl groups.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₃)~2.5Singlet
¹H (Ring H)~8.5Singlet
¹³C (CH₃)~25Quartet
¹³C (C2)~160Singlet
¹³C (C4)~160Singlet
¹³C (C5)~110Singlet
¹³C (C6)~155Singlet

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, characteristic vibrational bands corresponding to the pyrimidine ring and the C-Br, C-Cl, and C-H bonds can be observed.

The IR spectrum would likely show characteristic peaks for C-H stretching of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations within the pyrimidine ring. The C-Cl and C-Br stretching vibrations would appear in the lower frequency region of the spectrum. Computational studies, such as those using Density Functional Theory (DFT), can aid in the assignment of these vibrational modes. nih.govdocumentsdelivered.com For instance, analyses of similar halogenated cytosines have shown that the vibrational frequencies are influenced by the specific halogen substituent. nih.gov

Table 2: Key IR Absorption Bands for Halogenated Pyrimidines

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=N Stretch1650-1550
C=C Stretch1600-1450
C-Cl Stretch800-600
C-Br Stretch600-500

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. uni.lu

Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. docbrown.info The relative intensities of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule. docbrown.info The fragmentation pattern observed in the mass spectrum can also provide structural information by showing the loss of specific fragments, such as the methyl group, chlorine, or bromine atoms. raco.cat Predicted collision cross section values can also be calculated for different adducts of the molecule. uni.lu

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ionm/z (Da)Relative Abundance (%)
[C₅H₄⁷⁹Br³⁵ClN₂]⁺205.9246100.0
[C₅H₄⁸¹Br³⁵ClN₂]⁺207.922697.3
[C₅H₄⁷⁹Br³⁷ClN₂]⁺207.921732.0
[C₅H₄⁸¹Br³⁷ClN₂]⁺209.919631.1

Note: m/z values are for the monoisotopic masses. uni.lu

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is expected due to the presence of the pyrimidine ring, which is an aromatic system. The spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. Studies on similar bromopyrimidines have shown that the position and intensity of these absorption bands are influenced by the position of the bromo substituent. mdpi.com

X-ray Crystallography Studies

X-ray crystallography provides precise information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, analysis of closely related compounds like 5-bromo-2-chloropyrimidin-4-amine provides valuable insights. nih.govresearchgate.net In the crystal structure of this related compound, the pyrimidine ring is essentially planar. nih.govresearchgate.net The molecules are connected by hydrogen bonds to form a two-dimensional framework. nih.govresearchgate.net

For this compound, a crystal structure determination would reveal the precise bond lengths and angles within the pyrimidine ring and the orientations of the bromo, chloro, and methyl substituents. It would also elucidate any intermolecular interactions, such as halogen bonding or π-π stacking, that might be present in the solid state.

Table 4: Typical Bond Lengths and Angles in Halogenated Pyrimidines

BondTypical Length (Å)AngleTypical Angle (°)
C-C1.38 - 1.40C-N-C115 - 120
C-N1.32 - 1.35N-C-N125 - 130
C-Cl1.70 - 1.75C-C-C115 - 120
C-Br1.85 - 1.90C-C-Cl118 - 122
C-H (methyl)~1.09C-C-Br118 - 122

Note: These are generalized values and would be precisely determined by X-ray crystallography.

Hydrogen Bonding Patterns and Crystal Packing

The arrangement of molecules in the solid state, dictated by intermolecular interactions such as hydrogen bonding and crystal packing, is crucial for determining the physical properties of a compound. For this compound, which lacks classical hydrogen bond donors (like -NH or -OH groups), non-classical hydrogen bonds and other weak interactions are expected to govern its crystal structure.

In analogous compounds where an amino group is present, distinct hydrogen bonding patterns are observed. For instance, in the crystal structure of 5-bromo-2-chloropyrimidin-4-amine, molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds. These dimers are further interconnected by additional N—H⋯N hydrogen bonds, creating a two-dimensional network. uomphysics.net Similarly, the cocrystal of 5-bromo-2-chloro-6-methylpyrimidin-4-amine (B1604975) with water molecules exhibits a network of intramolecular O−H⋯N and intermolecular O−H⋯O hydrogen bonds. researchgate.net

A related derivative, N-[2-(5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxy-phenyl]-4-chlorobenzenesulfonamide, crystallizes in the triclinic P-1 space group, with its crystal packing characterized by inter- and intramolecular π...π stacking interactions that contribute to the stability of the structure. uni.lu

Table 1: Crystal Data for a Related Compound: 5-Bromo-2-chloropyrimidin-4-amine uomphysics.net

ParameterValue
Chemical FormulaC₄H₃BrClN₃
Molecular Weight208.45
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.0297 (1)
b (Å)8.1542 (2)
c (Å)13.4163 (3)
β (°)90.491 (2)
Volume (ų)659.62 (2)
Z4

Cocrystallization Studies

There are no specific cocrystallization studies reported for this compound in the reviewed literature. However, the formation of a hydrate (B1144303) cocrystal by the related compound 5-bromo-2-chloro-6-methylpyrimidin-4-amine suggests that this compound may also form cocrystals, particularly with hydrogen bond donor molecules. researchgate.net The nitrogen atoms in the pyrimidine ring are effective hydrogen bond acceptors, making them suitable sites for interaction with coformers like carboxylic acids, phenols, or amides. Such studies would be valuable for modifying the physicochemical properties of the parent compound.

Computational Chemistry and Quantum Mechanical Studies

Computational methods are powerful tools for investigating the molecular properties of compounds where experimental data is scarce. Density Functional Theory (DFT) is a particularly effective method for exploring the electronic structure and reactivity of organic molecules.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in understanding the geometry, vibrational frequencies, and electronic properties of molecules. For halogenated pyrimidines, DFT calculations, often using the B3LYP functional, have been shown to provide results that are in good agreement with experimental data. nih.govsigmaaldrich.com

In a study on a complex derivative containing the 5-bromo-2-chloro-pyrimidine core, DFT calculations were performed using the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular structure in the gas phase. uomphysics.net The calculated bond lengths and angles generally show good correlation with values obtained from X-ray diffraction, although slight discrepancies are expected due to the calculations being performed on an isolated molecule in the gas phase versus the solid state for experimental data. uomphysics.net Similar DFT studies on related cytosine derivatives have also demonstrated the reliability of this approach in predicting molecular geometries and vibrational spectra. nih.govenovationchem.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values.

Generally, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are indicative of sites for electrophilic attack. sigmaaldrich.com For this compound, these would be expected around the nitrogen atoms of the pyrimidine ring. Regions of positive potential (blue) indicate an excess of positive charge and are sites for nucleophilic attack. These would likely be found near the hydrogen atoms of the methyl group and potentially influenced by the electron-withdrawing halogen atoms. The areas of intermediate potential (green) represent regions of relative neutrality. sigmaaldrich.com An MEP analysis would therefore highlight the pyrimidine nitrogens as the primary sites for interaction with electrophiles and potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity.

In a computational study of a derivative of 5-bromo-2-chloro-pyrimidine, the HOMO was found to be distributed over the 4-methoxyphenyl (B3050149) group, while the LUMO was concentrated on the 5-bromo-2-chloro-4-pyrimidinyl moiety. uomphysics.net This suggests that the pyrimidine ring system is the primary electron-accepting part of that molecule. The calculated HOMO-LUMO energy gap for this derivative was 4.11 eV. uomphysics.net For this compound, it can be inferred that the LUMO would also be predominantly located on the electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the pyrimidine ring and the methyl group.

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted CharacteristicRationale from Related Compounds
HOMO Location Distributed over the pyrimidine ring and methyl group.In related systems, the HOMO involves the pyrimidine ring.
LUMO Location Concentrated on the electron-deficient pyrimidine ring.The electron-withdrawing halogens make the pyrimidine ring a strong electron acceptor. uomphysics.net
HOMO-LUMO Gap Expected to be relatively large, indicating good chemical stability.Halogenated pyrimidines are generally stable compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled and unfilled orbitals. This analysis can quantify hyperconjugative interactions and charge transfer, which contribute to molecular stability.

For a molecule like this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons (n) into the antibonding π* orbitals of the pyrimidine ring (n → π* interactions). These interactions contribute to the aromatic stability of the ring. Furthermore, interactions involving the C-Br and C-Cl bonds would be of interest, potentially showing electron donation from the halogen lone pairs to the ring's antibonding orbitals. These analyses help to rationalize the observed geometry and reactivity of the molecule. In studies of similar molecules, NBO analysis has been used to confirm the presence of strong conjugative interactions and polarization within the molecular system. researchgate.net

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for complex molecules like this compound heavily relies on computational methods, which provide insights where experimental data is sparse. Techniques such as Density Functional Theory (DFT) are instrumental in forecasting vibrational spectra. For related halogenated cytosines, DFT calculations using the B3LYP functional and 6-31G* basis set have been successfully employed to determine the geometry, frequency, and intensity of vibrational bands, showing good agreement with experimental spectra.

In the realm of mass spectrometry, a key predictable parameter is the Collision Cross Section (CCS). The CCS value is a crucial physicochemical property that describes the shape and size of an ion in the gas phase. It provides an additional dimension of identification alongside retention time and mass-to-charge ratio in ion mobility-mass spectrometry (IM-MS) analyses. nih.gov For this compound, CCS values have been predicted for various adducts using computational tools like CCSbase, which leverages machine learning trained on extensive datasets. mdpi.comuni.lu These predictions are vital for identifying the compound in complex mixtures where reference standards may not be available. dntb.gov.ua

Below is a table of predicted Collision Cross Section (CCS) values for different adducts of this compound. uni.lu

Studies on Tautomeric Forms and Conformational Analysis

Tautomerism, the phenomenon where structural isomers interconvert through proton migration, is a key characteristic of pyrimidine-based compounds. The study of tautomeric forms is crucial as different tautomers can exhibit distinct chemical and biological properties. For pyrimidines and related heterocycles, computational methods such as the Complete Neglect of Differential Overlap (CNDO/2) approximation have been used to assess the stability of various tautomers that arise from substitutions with groups like amino, mercapto, and hydroxy. mdpi.com The relative stability of these forms is highly dependent on the nature and position of the substituents on the pyrimidine ring.

FeatureDescriptionSignificance
Tautomerism Potential for proton migration between nitrogen atoms and substituents.Affects chemical reactivity and biological function. Stability is influenced by substituents. mdpi.com
Ring Conformation The pyrimidine ring is expected to be largely planar.Provides a rigid scaffold for directed chemical synthesis.
Substituent Conformation The orientation of the methyl group is influenced by electronic effects like hyperconjugation. mdpi.comDetermines steric accessibility and intermolecular packing.
Intermolecular Forces Hydrogen bonding and other non-covalent interactions are significant in the solid state.Dictates crystal lattice structure and physical properties.

Role as a Precursor for Biologically Active Compounds

The pyrimidine core is a common feature in many approved drugs, and the modification of this core is a key strategy in drug discovery. jacsdirectory.com this compound serves as an excellent starting material for such modifications, enabling the synthesis of a variety of biologically active compounds. guidechem.com

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchtrend.net While direct synthesis of antimicrobial agents starting from this compound is not extensively documented in publicly available research, the synthesis of closely related compounds highlights its potential in this area. For instance, a study on the regioselective displacement reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) yielded 5-bromo-2-chloro-6-methylpyrimidin-4-amine. researchgate.net This amino-pyrimidine derivative can then be further reacted with secondary amines to produce a variety of 4-amino-5-bromo-2-substituted aminopyrimidines, a class of compounds often explored for their antimicrobial properties. researchgate.net

Precursor CompoundResulting Compound ClassPotential Application
5-Bromo-2,4-dichloro-6-methylpyrimidine4-Amino-5-bromo-2-substituted aminopyrimidinesAntimicrobial Agents

The development of antiviral and anticancer therapeutics frequently utilizes pyrimidine derivatives. nih.govjacsdirectory.com A closely related compound, 5-Bromo-4-chloro-2-(methylthio)pyrimidine, is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. sigmaaldrich.com The structural similarities suggest that this compound could be similarly employed. The pyrimidine ring system is a core component of several anticancer drugs that function through various mechanisms, including the inhibition of kinases. nih.gov Fused pyrimidine systems, such as thiazolo[4,5-d]pyrimidines, which can be synthesized from substituted pyrimidines, have also shown significant potential as anticancer agents. nih.gov

Related PrecursorTherapeutic Area
5-Bromo-4-chloro-2-(methylthio)pyrimidineAntiviral and Anticancer Agents

Substituted pyrimidines are crucial components in the design of enzyme inhibitors and receptor modulators. sigmaaldrich.comresearchgate.net The versatility of the this compound scaffold allows for its incorporation into molecules designed to interact with specific biological targets. For example, 5-bromo-2-substituted pyrimidine compounds are key intermediates in the synthesis of p38 enzyme inhibitors. The development of such inhibitors is a significant area of research for the treatment of inflammatory diseases and other conditions.

The ability to selectively modify the this compound structure is highly advantageous in the development of targeted therapies. Kinase inhibitors are a prominent class of targeted cancer therapies, and many of these molecules incorporate a pyrimidine scaffold. nih.gov While direct synthesis from this compound is not explicitly detailed in numerous studies, the synthesis of potent Bcr/Abl tyrosine kinase inhibitors has been achieved starting from the closely related 5-bromo-2,4-dichloropyrimidine (B17362). researchgate.net This highlights the potential of bromo-chloro-pyrimidines in generating targeted therapeutic agents.

Contribution to Advanced Organic Synthesis

Beyond its applications in medicinal chemistry, this compound is a valuable tool in advanced organic synthesis for the construction of complex molecular architectures.

The multiple reactive sites on this compound allow it to serve as a versatile building block for the synthesis of more complex organic frameworks, including fused heterocyclic systems. guidechem.com Fused pyrimidine derivatives, such as purines, pyrrolo[2,3-d]pyrimidines, and thieno[3,2-d]pyrimidines, are of significant interest due to their diverse pharmacological activities. nih.gov The synthesis of these complex frameworks often relies on the stepwise functionalization of a core pyrimidine structure, a role for which this compound is well-suited.

An Analysis of this compound in Specialized Chemical Applications

The heterocyclic compound this compound is a functionalized pyrimidine derivative that serves as a versatile building block in organic synthesis. Due to the presence of reactive bromine and chlorine atoms, this compound is a key precursor for the development of more complex molecules intended for use in advanced materials and chemical biology. Its structural features allow for targeted modifications, making it a subject of interest in structure-activity relationship studies and for understanding the mechanisms of action of pyrimidine-based compounds in biological systems.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to 5-Bromo-4-chloro-2-methylpyrimidine and its derivatives is a key area for future research. While existing methods are established, there is a continuous need for pathways that offer improved yields, reduced reaction times, and greater cost-effectiveness. One promising avenue is the development of one-step synthesis methods, which can simplify production processes and enhance efficiency. google.com For instance, a patented one-step method for the synthesis of 5-bromo-2-substituted pyrimidine (B1678525) compounds utilizes 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials, highlighting a potential direction for simplifying the synthesis of related structures. google.com

Future investigations could focus on:

Convergent Synthesis: Designing synthetic strategies where key fragments of the target molecule are prepared separately and then joined together in the final steps.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability.

Catalytic Methods: Exploring novel catalysts to facilitate the key bond-forming reactions with higher selectivity and efficiency. A patent for the synthesis of 5-bromo-2-chloropyrimidine (B32469), a related compound, discloses a method using hydrogen peroxide catalysis, which could be adapted. google.com

Advanced Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting the outcomes of new reactions. The bromine and chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, which is a primary mode of its reactivity. Future research should employ advanced analytical techniques to elucidate the intricate details of these substitution reactions.

Key areas for mechanistic investigation include:

Regioselectivity: Studies, such as the one on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), have used X-ray crystallography to determine the preferred site of substitution. researchgate.net Further research could expand on this to understand the factors governing regioselectivity with a wider range of nucleophiles.

Reaction Kinetics: Detailed kinetic studies can provide insights into the reaction rates and the influence of various parameters such as solvent, temperature, and catalyst.

Intermediate Characterization: The identification and characterization of transient intermediates using techniques like spectroscopy can help to build a more complete picture of the reaction pathway.

In-depth Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful tool for predicting the reactivity and intermolecular interactions of this compound. While some computational studies have been performed on analogous pyrimidines, a dedicated and in-depth computational analysis of this specific compound is a promising and largely unexplored avenue. Such studies can guide experimental work by predicting the most likely reaction products and identifying promising molecular targets.

Future computational efforts could focus on:

Density Functional Theory (DFT) Calculations: To model the electronic structure and predict the reactivity of different sites on the molecule.

Molecular Docking Simulations: To predict the binding affinity and orientation of derivatives within the active sites of biological targets like enzymes and receptors.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model enzymatic reactions involving derivatives of this compound with high accuracy.

Expanding Derivatization for Diverse Biological Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents. guidechem.comresearchgate.net this compound serves as a valuable starting material for creating new derivatives with a wide range of potential biological activities. guidechem.com Future research will undoubtedly focus on expanding the library of derivatives and evaluating their efficacy in various therapeutic areas.

Promising directions for derivatization and biological evaluation include:

Antimicrobial Agents: A series of novel 5-bromo-2-chloropyrimidin-4-amine derivatives have been synthesized and shown to possess significant antibacterial and antifungal properties. researchgate.net Further modifications could lead to more potent and broad-spectrum antimicrobial drugs.

Antiviral Compounds: Derivatives of 2-amino-5-bromo-4(3H)-pyrimidinone have been synthesized and evaluated for their antiviral activity, with some showing efficacy against various viral strains. nih.gov

Anticonvulsants: The pyrimidine nucleus is a known scaffold for anticonvulsant drugs, and the synthesis of new derivatives of 5-bromo-2,4-dichloropyrimidine (B17362) could yield novel treatments for epilepsy. researchgate.net

Enzyme Inhibitors: The compound can be modified to act as an inhibitor or modulator of specific enzymes or receptors, which is a key strategy in modern drug discovery.

Development of Sustainable Synthesis Protocols

In line with the principles of green chemistry, a significant future research direction is the development of sustainable and environmentally friendly synthesis protocols for this compound and its derivatives. This involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. A patented method for synthesizing 5-bromo-2-chloropyrimidine aims to improve the utilization of bromine and reduce the use of volatile and hazardous substances like bromine and glacial acetic acid by using a hydrogen peroxide and hydrobromic acid system. google.com

Future research in this area should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure, or utilizing microwave or ultrasonic irradiation to reduce energy consumption.

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing efficient methods for catalyst recycling.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4-chloro-2-methylpyrimidine, and how can purity be ensured?

  • Methodological Answer : A common approach involves nucleophilic substitution on pre-functionalized pyrimidine precursors. For example, halogenation of 2-methylpyrimidine derivatives using reagents like PCl₅ or POCl₃ under controlled conditions can introduce chlorine at the 4-position. Bromination at the 5-position may employ N-bromosuccinimide (NBS) in a radical-initiated process. Purification typically involves recrystallization from polar aprotic solvents (e.g., acetonitrile) to achieve >95% purity, as demonstrated in analogous pyrimidine syntheses . Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d₆ solvent).

Q. How can researchers confirm the identity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Expect characteristic peaks for the methyl group (δ ~2.5 ppm, singlet in ¹H NMR; δ ~20-25 ppm in ¹³C NMR). Aromatic protons in the pyrimidine ring appear downfield (δ ~8.5-9.5 ppm).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (C₅H₅BrClN₂: 223.43 g/mol). Fragmentation patterns should align with halogen loss (e.g., Br⁻ or Cl⁻).
  • IR : C-Br and C-Cl stretches appear at ~550-650 cm⁻¹ and ~700-800 cm⁻¹, respectively .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution at the 4-chloro position of this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
  • Catalysis : Pd(0) or Cu(I) catalysts enhance coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). For amine substitutions, employ K₂CO₃ or Et₃N as bases .
  • Kinetic Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent) or in-situ IR to detect intermediate formation.
  • Case Study : In analogous 5-bromo-2-chloropyrimidine derivatives, Sonogashira coupling required Pd(PPh₃)₄/CuI catalysis in THF at 60°C .

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals via slow evaporation from ethanol. Refinement software (e.g., SHELXL) can model bond lengths and angles, as done for 5-bromo-2-chloropyrimidin-4-amine (r.m.s. deviation: 0.087 Å) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify tautomeric or conformational variations .
  • Contradiction Analysis : If hydrogen bonding (e.g., N–H⋯N interactions) deviates from literature, re-examine crystallization conditions or solvent effects .

Q. How can the stability of this compound under varying experimental conditions be systematically evaluated?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (e.g., pyrolytic degradation above 200°C).
  • Hydrolytic Stability : Monitor pH-dependent degradation via LC-MS in buffered solutions (pH 1-13). Halogenated pyrimidines often hydrolyze in alkaline conditions.
  • Light Sensitivity : Conduct UV-vis spectroscopy under controlled illumination to detect photolytic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.